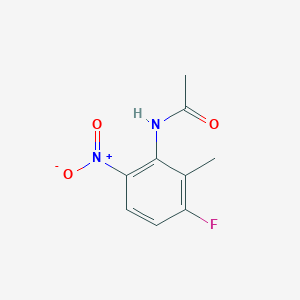![molecular formula C13H15ClN2O2 B2525567 1-acetil-N-[(2-clorofenil)metil]azetidina-3-carboxamida CAS No. 1396873-38-3](/img/structure/B2525567.png)
1-acetil-N-[(2-clorofenil)metil]azetidina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-[(2-chlorophenyl)methyl]azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines
Aplicaciones Científicas De Investigación
1-acetyl-N-[(2-chlorophenyl)methyl]azetidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.
Biological Studies: It can be employed in biological assays to study its effects on various biological targets and pathways.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-[(2-chlorophenyl)methyl]azetidine-3-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, azetidine-3-carboxylic acid can be prepared via cyclization of suitable amino acid derivatives.
Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the 2-Chlorophenylmethyl Group: The 2-chlorophenylmethyl group can be introduced through nucleophilic substitution reactions using appropriate chlorinated aromatic compounds and suitable nucleophiles.
Industrial Production Methods
Industrial production methods for 1-acetyl-N-[(2-chlorophenyl)methyl]azetidine-3-carboxamide may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-acetyl-N-[(2-chlorophenyl)methyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-chlorophenylmethyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of 1-acetyl-N-[(2-chlorophenyl)methyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-3-carboxylic acid: A precursor in the synthesis of 1-acetyl-N-[(2-chlorophenyl)methyl]azetidine-3-carboxamide.
2-Chlorophenylmethylamine: A related compound with a similar aromatic substitution pattern.
N-Acetylazetidine: A structurally similar compound with an acetyl group attached to the azetidine ring.
Uniqueness
1-acetyl-N-[(2-chlorophenyl)methyl]azetidine-3-carboxamide is unique due to the presence of both the 2-chlorophenylmethyl and acetyl groups, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
1-acetyl-N-[(2-chlorophenyl)methyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-9(17)16-7-11(8-16)13(18)15-6-10-4-2-3-5-12(10)14/h2-5,11H,6-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNSAJAWNAQQOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2525489.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2525491.png)
![3-Chloro-6-[(2,4-dichlorophenyl)methyl]pyridazine](/img/structure/B2525493.png)

![Ethyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525498.png)


![3-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2525501.png)

![9-(3,4-dimethylphenyl)-3-hexyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2525506.png)

